1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea
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Overview
Description
1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a thiourea moiety, which is known for its ability to form strong hydrogen bonds and interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea typically involves the condensation of an appropriate thiophene aldehyde with a thiourea derivative. One common method involves the reaction of thiophene-3-carbaldehyde with allylthiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the yield and purity of the product. Additionally, the use of more environmentally friendly solvents and reagents may be explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound has been investigated for its potential anticancer properties, as well as its ability to inhibit certain enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea involves its interaction with various molecular targets, such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, further enhancing the binding affinity of the compound. These interactions can disrupt normal cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea derivative with similar hydrogen bonding capabilities.
Thiophene-2-carbaldehyde: A thiophene derivative with similar aromatic properties.
Allylthiourea: A thiourea derivative with a similar allyl group.
Uniqueness
1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea is unique in that it combines the properties of both thiophene and thiourea moieties, resulting in a compound with enhanced biological activity and potential applications. The presence of the allyl group further enhances its reactivity and allows for the formation of more complex derivatives.
Properties
IUPAC Name |
1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-2-4-10-9(13)12-11-6-8-3-5-14-7-8/h2-3,5-7H,1,4H2,(H2,10,12,13)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZHMALTQLRXTD-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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